2-Isopropyl-4-amino anisole hydrochloride
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Overview
Description
2-Isopropyl-4-amino anisole hydrochloride is an organic compound with the molecular formula C₁₀H₁₆ClNO It is a derivative of anisole, featuring an isopropyl group at the second position and an amino group at the fourth position, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-amino anisole hydrochloride typically involves a multi-step process starting from anisole. One common method includes:
Friedel-Crafts Alkylation: Anisole undergoes Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the isopropyl group at the ortho position.
Nitration: The isopropylated anisole is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the para position relative to the methoxy group.
Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as iron powder in hydrochloric acid.
Formation of Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-amino anisole hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder in hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-Isopropyl-4-nitro anisole.
Reduction: Reformation of 2-Isopropyl-4-amino anisole.
Substitution: Formation of various substituted anisole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-4-amino anisole hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-amino anisole hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the isopropyl and methoxy groups can influence the compound’s hydrophobic interactions and overall binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-4-nitro anisole: Similar structure but with a nitro group instead of an amino group.
4-Amino anisole: Lacks the isopropyl group.
2-Isopropyl anisole: Lacks the amino group.
Uniqueness
2-Isopropyl-4-amino anisole hydrochloride is unique due to the presence of both the isopropyl and amino groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility, making it more suitable for various applications compared to its non-salt counterparts.
Properties
IUPAC Name |
4-methoxy-3-propan-2-ylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7(2)9-6-8(11)4-5-10(9)12-3;/h4-7H,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYIOFSAQVTGBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646748 |
Source
|
Record name | 4-Methoxy-3-(propan-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91251-43-3 |
Source
|
Record name | Benzenamine, 4-methoxy-3-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91251-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-(propan-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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